molecular formula C21H22FN5O3 B5614471 (3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenyl)-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenyl)-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No. B5614471
M. Wt: 411.4 g/mol
InChI Key: HDQNCZUECGZUHE-NSUOALMASA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and adding complexity through various chemical reactions. For example, the practical synthesis of similar complex molecules, like orally active CCR5 antagonists, involves esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions followed by hydrolysis and amidation, indicating the multi-step and sophisticated approaches required for such molecules (Ikemoto et al., 2005).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the compound's potential interactions and functions. Crystal structure determination methods, including X-ray diffraction, are commonly used. The structure of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been synthesized and analyzed to understand its antitumor activity, highlighting the importance of structure-activity relationships (Hao et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Esterification products of similar complex molecules have been studied to understand their reactivity and potential applications, indicating diverse reactivity and applications in medicinal chemistry (Nadirova et al., 2019).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystal structure, are essential for compound characterization and application development. The analysis of related compounds through methods such as X-ray diffraction provides insights into their structural and physical characteristics, which are critical for designing compounds with desired physical properties (Toze et al., 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define the compound's suitability for various applications, including medicinal chemistry. Studies on similar molecules focus on understanding these properties to tailor compounds for specific biological activities or stability profiles (Harada et al., 1997).

properties

IUPAC Name

(1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-fluorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3/c1-3-26-12-23-24-16(26)10-25(2)19(28)17-15-8-9-21(30-15)11-27(20(29)18(17)21)14-6-4-13(22)5-7-14/h4-9,12,15,17-18H,3,10-11H2,1-2H3/t15-,17?,18?,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQNCZUECGZUHE-NSUOALMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NN=C1CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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